molecular formula C9H6BrNO B13671490 1-Bromoisoquinolin-3-ol

1-Bromoisoquinolin-3-ol

Cat. No.: B13671490
M. Wt: 224.05 g/mol
InChI Key: GGXDLVIOJKPNFB-UHFFFAOYSA-N
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Description

1-Bromoisoquinolin-3-ol is an organic compound with the molecular formula C9H6BrNO. It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the first position and a hydroxyl group at the third position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-3-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-3-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinolin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted isoquinolines.
  • Oxidation reactions produce isoquinolinones or isoquinoline carboxylic acids.
  • Reduction reactions result in debrominated isoquinolines or reduced isoquinoline derivatives.

Scientific Research Applications

1-Bromoisoquinolin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromoisoquinolin-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 6-Bromoisoquinolin-3-ol
  • 7-Bromoisoquinolin-1-ol
  • 4-Bromoisoquinolin-3-ol

Comparison: 1-Bromoisoquinolin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other bromoisoquinolines, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications in research and industry.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

1-bromo-2H-isoquinolin-3-one

InChI

InChI=1S/C9H6BrNO/c10-9-7-4-2-1-3-6(7)5-8(12)11-9/h1-5H,(H,11,12)

InChI Key

GGXDLVIOJKPNFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)NC(=C2C=C1)Br

Origin of Product

United States

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